[3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a difluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The key steps include:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiadiazole Intermediate: The thiadiazole ring is often synthesized via the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reaction: The final step involves coupling the piperidine and thiadiazole intermediates with 3,4-difluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, especially at the fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone involves its interaction with specific molecular targets. The piperidine and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The difluoroaniline moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone: shares similarities with other piperidine and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine, thiadiazole, and difluoroaniline moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-11-4-3-9(6-12(11)16)18-10-2-1-5-20(8-10)14(21)13-7-17-22-19-13/h3-4,6-7,10,18H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOGFMHMSPJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NSN=C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.